molecular formula C16H18Cl2N4O2 B7061342 N-[1-(3,4-dichlorophenyl)-5-methylpyrazol-3-yl]-4-methylmorpholine-2-carboxamide

N-[1-(3,4-dichlorophenyl)-5-methylpyrazol-3-yl]-4-methylmorpholine-2-carboxamide

Cat. No.: B7061342
M. Wt: 369.2 g/mol
InChI Key: BCPRVRCEICWNOM-UHFFFAOYSA-N
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Description

N-[1-(3,4-dichlorophenyl)-5-methylpyrazol-3-yl]-4-methylmorpholine-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, a methylpyrazol ring, and a morpholine carboxamide moiety

Properties

IUPAC Name

N-[1-(3,4-dichlorophenyl)-5-methylpyrazol-3-yl]-4-methylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4O2/c1-10-7-15(19-16(23)14-9-21(2)5-6-24-14)20-22(10)11-3-4-12(17)13(18)8-11/h3-4,7-8,14H,5-6,9H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPRVRCEICWNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3CN(CCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dichlorophenyl)-5-methylpyrazol-3-yl]-4-methylmorpholine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the pyrazole intermediate.

    Formation of the Morpholine Carboxamide: The final step involves the coupling of the pyrazole intermediate with a morpholine derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) are typically employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield corresponding carboxylic acids, while nucleophilic substitution of the dichlorophenyl group can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3,4-dichlorophenyl)-5-methylpyrazol-3-yl]-4-methylmorpholine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies often focus on its interactions with enzymes, receptors, and other biomolecules.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) and other high-value products.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorophenyl)-5-methylpyrazol-3-yl]-4-methylmorpholine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-dichlorophenyl)-5-methylpyrazol-3-yl]-4-methylmorpholine-2-carboxamide
  • N-[1-(3,4-dichlorophenyl)-5-methylpyrazol-3-yl]-4-ethylmorpholine-2-carboxamide
  • N-[1-(3,4-dichlorophenyl)-5-methylpyrazol-3-yl]-4-methylpiperidine-2-carboxamide

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the dichlorophenyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and industrial applications.

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